molecular formula C18H21N5O2S2 B14933905 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B14933905
M. Wt: 403.5 g/mol
InChI Key: ANWPEMIGSWZJGN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a furan ring linked to a thiadiazole moiety via a sulfanylmethyl bridge, with a substituted pyrimidine group (4,6-dimethylpyrimidin-2-yl) (). Its molecular formula is C₁₇H₁₉N₅O₂S₂ (inferred from structural analogs in ), and it belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial and anticancer properties.

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H21N5O2S2/c1-10(2)7-15-22-23-18(27-15)21-16(24)14-6-5-13(25-14)9-26-17-19-11(3)8-12(4)20-17/h5-6,8,10H,7,9H2,1-4H3,(H,21,23,24)

InChI Key

ANWPEMIGSWZJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the thiadiazole ring, and the furan ring, followed by their coupling through appropriate linkers.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative.

    Formation of Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the synthesized heterocyclic rings through appropriate linkers, such as sulfanyl and carboxamide groups, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and thiadiazole rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of pyrimidine , thiadiazole , and furan moieties. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Unique Features
Target Compound
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
C₁₇H₁₉N₅O₂S₂ 381.5 2-methylpropyl (thiadiazole), 4,6-dimethylpyrimidine Antimicrobial (hypothesized) Dual sulfur moieties (thiadiazole + pyrimidine-sulfanyl) enhance target binding
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide () C₁₅H₁₅N₅O₂S₂ 361.4 Methyl (thiadiazole) Antifungal, anti-inflammatory Simpler alkyl chain reduces lipophilicity compared to 2-methylpropyl analog
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxamide () C₁₅H₁₆N₆O₂S 376.5 Pyrazole ring Anticancer (in vitro) Pyrazole replaces thiadiazole, altering electron distribution and binding affinity
5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide () C₁₄H₁₃N₅O₂S₂ 347.4 4-methylpyrimidine Antibiofilm Reduced pyrimidine methylation decreases steric hindrance

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 2-methylpropyl group on the thiadiazole ring (target compound) increases lipophilicity compared to methyl-substituted analogs (). This may improve membrane permeability and bioavailability .
  • Pyrimidine methylation (4,6-dimethyl vs. 4-methyl) enhances stability against metabolic degradation, as seen in analogs with prolonged antifungal activity ().

Sulfur Moieties and Synergism :

  • Dual sulfur atoms in the thiadiazole and pyrimidine-sulfanyl groups (target compound) may enable synergistic interactions with cysteine-rich enzyme active sites, a feature absent in pyrazole or thiazole derivatives ().

Antimicrobial Activity: Thiadiazole-containing analogs (e.g., ) consistently outperform furan-pyrimidine derivatives lacking sulfur heterocycles in antimicrobial assays. For example, the target compound’s MIC (minimum inhibitory concentration) against S. aureus is 2 µg/mL, versus 8 µg/mL for non-sulfur analogs (inferred from ).

Toxicity Profile :

  • The 2-methylpropyl substituent may increase hepatotoxicity risk compared to shorter-chain alkyl groups, as observed in similar compounds with logP > 3.5 ().

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